2-[(Cyclohexanesulfonyl)methyl]pyrrolidine
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Overview
Description
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a cyclohexanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds .
Scientific Research Applications
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biological pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl group, used widely in organic synthesis and medicinal chemistry.
Cyclohexanesulfonyl Chloride: A precursor in the synthesis of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups, used in drug discovery.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the cyclohexanesulfonyl group, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
1706457-05-7 |
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Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
2-(cyclohexylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H21NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h10-12H,1-9H2 |
InChI Key |
WRGOZEXAFHVZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCN2 |
Origin of Product |
United States |
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